2,4-Dimethyl-1,3-pentadiene

Catalog No.
S1511884
CAS No.
1000-86-8
M.F
C7H12
M. Wt
96.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethyl-1,3-pentadiene

CAS Number

1000-86-8

Product Name

2,4-Dimethyl-1,3-pentadiene

IUPAC Name

2,4-dimethylpenta-1,3-diene

Molecular Formula

C7H12

Molecular Weight

96.17 g/mol

InChI

InChI=1S/C7H12/c1-6(2)5-7(3)4/h5H,1H2,2-4H3

InChI Key

CMSUNVGIWAFNBG-UHFFFAOYSA-N

SMILES

CC(=CC(=C)C)C

Canonical SMILES

CC(=CC(=C)C)C

Study of Conformational Isomers and Vibrational Spectra

Cycloaddition Reactions

Mass Spectrometry Studies

    Specific Scientific Field: Analytical Chemistry

    Summary of the Application: 2,4-Dimethyl-1,3-pentadiene can be used in mass spectrometry studies. Mass spectrometry is a powerful analytical technique used to quantify known materials, to identify unknown compounds within a sample, and to elucidate the structure and chemical properties of different molecules.

Studies of Conjugated Dienes

2,4-Dimethyl-1,3-pentadiene is an organic compound with the molecular formula C₇H₁₂ and a CAS number of 1000-86-8. It is classified as a diene due to the presence of two double bonds in its structure, specifically located between the first and second, and the third and fourth carbon atoms. This compound is also known by its IUPAC name, 2,4-dimethylpenta-1,3-diene. It appears as a colorless liquid with a characteristic odor and is highly flammable, making it essential to handle with care in laboratory settings .

Citation:

  • National Institute of Standards and Technology: )
Typical of dienes. Notably, it can undergo:

  • Diels-Alder Reactions: As a diene, it can react with dienophiles to form cyclohexene derivatives.
  • Electrophilic Additions: The double bonds can react with electrophiles, leading to the formation of more complex organic molecules.
  • Photooxygenation: This process involves the reaction of 2,4-dimethyl-1,3-pentadiene with molecular oxygen under UV light, which has been studied across various solvents .

Several methods can be employed to synthesize 2,4-dimethyl-1,3-pentadiene:

  • From Isoprene: Starting from isoprene through a series of reactions involving alkylation and dehydrogenation.
  • Via Diels-Alder Reaction: Utilizing simpler dienes or dienophiles to construct the compound through cycloaddition reactions.
  • Alkylation Reactions: Employing alkyl halides in conjunction with appropriate bases to yield the desired diene structure.

These methods highlight the versatility of organic synthesis techniques applicable to this compound.

2,4-Dimethyl-1,3-pentadiene finds applications primarily in research settings:

  • Chemical Research: Used as a model compound for studying reaction mechanisms involving conjugated systems.
  • Material Science: It may serve as a precursor in synthesizing more complex organic materials or polymers.

Due to its reactivity and structure, it also has potential uses in organic synthesis pathways for developing various chemical products.

When comparing 2,4-dimethyl-1,3-pentadiene to similar compounds such as 1,3-butadiene and isoprene, several unique characteristics emerge:

Compound NameMolecular FormulaKey Features
2,4-Dimethyl-1,3-pentadieneC₇H₁₂Two double bonds; branched structure
1,3-ButadieneC₄H₆Linear diene; used in rubber production
IsopreneC₅H₈Building block for natural rubber; linear diene

Uniqueness: The branched structure of 2,4-dimethyl-1,3-pentadiene distinguishes it from linear dienes like 1,3-butadiene and isoprene. This structural difference influences its reactivity patterns and potential applications in synthetic chemistry.

XLogP3

3.3

Boiling Point

93.2 °C

Melting Point

-114.0 °C

UNII

6CJ16Y4NXU

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1000-86-8

Dates

Modify: 2023-08-15

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